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Compound of Interest

Compound Name: 2-Hydroxy-5-iodobenzaldehyde

Cat. No.: B156012

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
2-Hydroxy-5-iodobenzaldehyde, a key aromatic building block in medicinal chemistry and
materials science. This document presents available spectroscopic data including mass
spectrometry and infrared spectroscopy, alongside detailed experimental protocols for
acquiring such data.

Core Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for 2-Hydroxy-5-
iodobenzaldehyde (also known as 5-lodosalicylaldehyde).

Table 1: Mass Spectrometry Data

Parameter Value Source
Molecular Formula C7Hs102 PubChem[1]
Molecular Weight 248.02 g/mol PubChem|[1]
Exact Mass 247.933424 g/mol SpectraBase[2]
lonization Type Electron lonization (EI) SpectraBase[2]

Further details on the mass spectrum can be accessed via SpectraBase.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b156012?utm_src=pdf-interest
https://www.benchchem.com/product/b156012?utm_src=pdf-body
https://www.benchchem.com/product/b156012?utm_src=pdf-body
https://www.benchchem.com/product/b156012?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/252612
https://pubchem.ncbi.nlm.nih.gov/compound/252612
https://spectrabase.com/spectrum/ACeI15g8Wba
https://spectrabase.com/spectrum/ACeI15g8Wba
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156012?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Table 2: Infrared (IR) Spectroscopy Data

A vapor phase IR spectrum is available for 2-Hydroxy-5-iodobenzaldehyde.[1] Key expected
vibrational frequencies for this molecule include:

. Expected Wavenumber o
Functional Group ( 1 Description
cm-

Hydrogen-bonded hydroxyl

O-H Stretch (Phenolic) 3200 - 3600 (broad)
group
C-H Stretch (Aromatic) 3000 - 3100 Aromatic ring C-H bonds
C=0 Stretch (Aldehyde) 1650 - 1690 Conjugated aldehyde carbonyl
) Aromatic ring skeletal
C=C Stretch (Aromatic) 1450 - 1600 o
vibrations
C-| Stretch 500 - 600 Carbon-iodine bond vibration

Note: Specific peak values from an experimental condensed-phase spectrum are not readily
available in the searched literature.

'H and **C Nuclear Magnetic Resonance (NMR)
Spectroscopy Data

Detailed experimental *H and 3C NMR data with assigned chemical shifts, coupling constants,
and multiplicities for 2-Hydroxy-5-iodobenzaldehyde are not explicitly available in the public
domain search results. For analogous aromatic aldehydes, the aldehydic proton typically
appears in the downfield region of the *H NMR spectrum (& 9-10 ppm).[3] Protons on the
aromatic ring would exhibit chemical shifts and coupling patterns dependent on their
substitution. In the 13C NMR spectrum, the carbonyl carbon of the aldehyde is expected to
resonate at a significantly downfield chemical shift (& 190-200 ppm).

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for 2-Hydroxy-5-
iodobenzaldehyde are not available in the searched literature. However, general standard
procedures for obtaining spectroscopic data for solid aromatic compounds are provided below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring NMR spectra of solid aromatic aldehydes is as follows:

e Sample Preparation:

o

Accurately weigh approximately 5-20 mg of the solid 2-Hydroxy-5-iodobenzaldehyde for
'H NMR, and 20-50 mg for 3C NMR.[4]

Dissolve the sample in a suitable deuterated solvent (e.g., CDCls, DMSO-de) to a volume
of approximately 0.6-0.7 mL in a clean vial.[4][5] Ensure complete dissolution, using gentle
vortexing or sonication if necessary.[4]

Transfer the solution to a standard 5 mm NMR tube using a pipette, ensuring no solid
particles are transferred.[5] The solution height in the tube should be approximately 4-5
cm.[4]

Wipe the outside of the NMR tube clean before inserting it into the spectrometer.[4]

o Data Acquisition:

The NMR spectra can be recorded on a spectrometer operating at a standard frequency,
such as 400 MHz for *H NMR and 100 MHz for 3C NMR.[6]

The spectrometer is locked onto the deuterium signal of the solvent.

The magnetic field is shimmed to optimize its homogeneity and improve spectral
resolution.

Standard pulse sequences are used to acquire the *H and 3C NMR spectra.

Data is processed using appropriate software, including Fourier transformation, phase
correction, and baseline correction. Chemical shifts are typically referenced to an internal
standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
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For a solid sample like 2-Hydroxy-5-iodobenzaldehyde, the following Attenuated Total
Reflectance (ATR) or KBr pellet methods are commonly used:

Attenuated Total Reflectance (ATR) Method:

Ensure the ATR crystal is clean.

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.[7]

Record the FTIR spectrum.
Potassium Bromide (KBr) Pellet Method:

e Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of
dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

[7]

o Place the mixture into a pellet die and apply high pressure using a hydraulic press to form a
thin, transparent pellet.[7][8]

e Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the
spectrum.[7] A background spectrum of a blank KBr pellet should be recorded for
background correction.[8]

Mass Spectrometry (MS)

A general procedure for obtaining the mass spectrum of an aromatic compound using a gas
chromatography-mass spectrometry (GC-MS) system with electron ionization (EI) is as follows:

o Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas
chromatograph (GC) to ensure purity. A dilute solution of the compound in a volatile solvent
is injected into the GC.

« lonization: In the ion source of the mass spectrometer, molecules are bombarded with a
high-energy electron beam, leading to the formation of a molecular ion (radical cation) and
various fragment ions.[9][10]

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b156012?utm_src=pdf-body
https://www.drawellanalytical.com/sample-preparation-for-ftir-analysis-sample-types-and-prepare-methods/
https://www.drawellanalytical.com/sample-preparation-for-ftir-analysis-sample-types-and-prepare-methods/
https://www.drawellanalytical.com/sample-preparation-for-ftir-analysis-sample-types-and-prepare-methods/
https://jascoinc.com/learning-center/theory/spectroscopy/fundamentals-ftir-spectroscopy/sampling/
https://www.drawellanalytical.com/sample-preparation-for-ftir-analysis-sample-types-and-prepare-methods/
https://jascoinc.com/learning-center/theory/spectroscopy/fundamentals-ftir-spectroscopy/sampling/
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/massspec/masspec1.htm
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/MassSpec1.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156012?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

+ Mass Analysis: The generated ions are accelerated and separated based on their mass-to-
charge (m/z) ratio by a mass analyzer.[9][10]

« Detection: The separated ions are detected, and their abundance is recorded, generating a
mass spectrum which plots ion intensity versus m/z.[9]

Data Analysis Workflow

The following diagram illustrates the logical workflow for the analysis and interpretation of the
spectroscopic data of 2-Hydroxy-5-iodobenzaldehyde.
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Caption: Workflow for Spectroscopic Data Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. 5-lodosalicylaldehyde | C7H5102 | CID 252612 - PubChem [pubchem.ncbi.nim.nih.gov]
. spectrabase.com [spectrabase.com]
. chem.libretexts.org [chem.libretexts.org]

. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

1
2
3
4
e 5. publish.uwo.ca [publish.uwo.ca]
6. modgraph.co.uk [modgraph.co.uk]
7. drawellanalytical.com [drawellanalytical.com]
8. jascoinc.com [jascoinc.com]
9. Mass Spectrometry [www2.chemistry.msu.edu]
¢ 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Hydroxy-5-
iodobenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b156012#spectroscopic-data-of-2-hydroxy-5-
iodobenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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